5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide
Description
5-Chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (position 5), methoxy (position 2), and methyl (position 4) groups. The sulfonamide moiety is linked to a 3-quinolinyl group, distinguishing it from simpler benzenesulfonamide analogs.
Properties
Molecular Formula |
C17H15ClN2O3S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-11-7-16(23-2)17(9-14(11)18)24(21,22)20-13-8-12-5-3-4-6-15(12)19-10-13/h3-10,20H,1-2H3 |
InChI Key |
CIOGESZQRDWKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride to introduce the chloro substituent.
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate.
Quinoline Coupling: The final step involves coupling the chlorinated and methoxylated benzenesulfonamide with 3-quinolinecarboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural Features and Physical Properties of Selected Sulfonamide Derivatives
Key Observations :
Anticancer Activity
Table 2: Anticancer Activity of Sulfonamide Derivatives
Key Observations :
- The benzylthio-chloro-oxadiazole scaffold (Compound 8) exhibits superior activity (IC₅₀ <10 μg/mL) compared to simpler sulfonamides, suggesting that electron-withdrawing groups (e.g., Cl) and heterocyclic moieties enhance cytotoxicity .
- The target compound’s quinolinyl group may confer selectivity toward specific cancer targets, though direct activity data are lacking .
Anti-HIV Integrase (HIV-IN) Activity
Table 3: HIV-IN Inhibitory Activity of Styrylquinoline-Sulfonamide Hybrids
Key Observations :
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Nitro or chloro substituents enhance bioactivity by modulating electronic effects (e.g., HIV-IN inhibition in Compound IIIi , anticancer activity in Compound 8 ).
Heterocyclic Linkers: Quinolinyl, triazinyl, or pyrazolyl groups improve target specificity and binding affinity .
Steric Effects: Bulky groups (e.g., 3-quinolinyl) may limit solubility but enhance receptor interactions .
Biological Activity
5-Chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is a synthetic compound that belongs to the class of quinoline derivatives, known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure can be summarized with the following details:
- IUPAC Name : 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide
- Molecular Formula : C16H16ClN2O3S
- Molecular Weight : 362.8 g/mol
- CAS Number : 1374680-37-1
Antimicrobial Activity
Quinoline derivatives, including 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide, have demonstrated significant antibacterial properties. A study highlighted that derivatives of quinoline exhibited potent activity against various bacterial strains, including multidrug-resistant (MDR) bacteria. The minimum inhibitory concentrations (MICs) for several quinoline derivatives are summarized in Table 1.
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| HD6 | B. subtilis | 8 |
| HD6 | P. aeruginosa | Synergistic with ciprofloxacin (FICI = 0.375) |
| 5-Chloro Compound | S. aureus | >500 |
The above findings indicate that this compound may serve as a potential therapeutic agent against antibiotic-resistant infections.
Anticancer Activity
Research has shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways. The mechanism of action for 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide involves binding to these enzymes, leading to apoptosis in cancer cells.
A molecular dynamics simulation study indicated favorable binding interactions between this compound and target proteins associated with cancer cell growth. This suggests potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promising results as an inhibitor of alkaline phosphatase, with an IC50 value indicating its potency.
| Enzyme | IC50 (nM) |
|---|---|
| Alkaline Phosphatase | 6.0 |
This inhibition could have implications in therapeutic areas where modulation of enzyme activity is desired.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several quinoline derivatives, including the target compound. It was found that these compounds not only inhibited bacterial growth but also exhibited synergistic effects when used in combination with existing antibiotics like ciprofloxacin .
- Cancer Cell Studies : In vitro studies demonstrated that the compound effectively induced apoptosis in specific cancer cell lines through kinase inhibition, which is crucial for cancer therapy development .
- Toxicity Assessment : Hemolytic assays conducted on human red blood cells showed that at lower concentrations (up to 100 μg/mL), the compound exhibited minimal toxicity, making it a safer candidate for further therapeutic exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
